molecular formula C21H20N2O3 B6016792 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione

2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione

Cat. No.: B6016792
M. Wt: 348.4 g/mol
InChI Key: FGNLISWCNYVXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and are commonly used in pharmaceutical and chemical research. The structure of this compound includes an isoindole-1,3-dione core, which is a significant moiety in various natural products and synthetic drugs.

Properties

IUPAC Name

2-[3-(4-methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-9-11-22(12-10-14)19(24)15-5-4-6-16(13-15)23-20(25)17-7-2-3-8-18(17)21(23)26/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNLISWCNYVXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method includes the reaction of phthalic anhydride with 4-methylpiperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole-1,3-dione derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as mixing, heating, and purification through techniques like recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione is unique due to the presence of the 4-methylpiperidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

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